5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is a useful research compound. Its molecular formula is C16H24O3S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,3-Dioxolanes : A study demonstrated the synthesis of various 1,3-dioxolanes, including 2,2,4-trimethyl-1,3-dioxolane, through the addition of ketones to epoxides. This process used [Cp*Ir(NCMe) 3 ] 2+ as a catalyst, providing a method for creating dioxolane derivatives under mild conditions (Adams, Barnard, & Brosius, 1999).
Molecular Modeling and Antioxidant Evaluation : Novel derivatives of di-2-thienyl ketones, incorporating thiazole or pyridine moieties, were evaluated for their electronic and chemical reactivity. This included assessing their interactions with free radicals, suggesting potential antioxidant applications (Althagafi, 2022).
Zeolite-Catalyzed Synthesis : The use of zeolites like Y, US-Y, and ZSM-5 as catalysts in the synthesis of 4-phenyl-1,3-dioxolanes from styrene oxide and aliphatic ketones was explored, shedding light on factors affecting the yield of 1,3-dioxolane (Zatorski & Wierzchowski, 1991).
Synthesis of Dioxolanones as Synthetic Intermediates : Research on 2,2-pentamethylene-1,3-dioxolan-4-one elaborated its use as a synthetic intermediate. This compound, when subjected to nucleophilic attack due to ring strain, leads to the formation of α-keto acids, α-keto aldehydes, and α-ketols, illustrating its versatility in organic synthesis (Ramage, Griffiths, Shutt, & Sweeney, 1984).
Investigations on Heterogeneously Catalysed Condensations : The study explored the acid-catalyzed condensation of glycerol with various ketones, leading to cyclic acetals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This work identifies potential novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
Protection of Ketones and Aldehydes as 1,3-Dioxolanes : The protection of ketones and aldehydes as 1,3-dioxolane derivatives under basic conditions was achieved at room temperature. This process was efficient and did not affect acid-sensitive groups, indicating its utility in sensitive synthetic applications (Hassner, Bandi, & Panchgalle, 2012).
Safety and Hazards
This compound comes with several precautionary statements. For example, it should be kept out of reach of children, and all safety precautions should be read and understood before handling . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGLLVCCKGLBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641917 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-02-9 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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